tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1914155-12-6
VCID: VC2896526
InChI: InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H/b5-4+;
SMILES: CC(C)(C)OC(=O)NCC=CCN.Cl
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride

CAS No.: 1914155-12-6

Cat. No.: VC2896526

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride - 1914155-12-6

Specification

CAS No. 1914155-12-6
Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
IUPAC Name tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate;hydrochloride
Standard InChI InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H/b5-4+;
Standard InChI Key NLKDWOLDLXTIOX-FXRZFVDSSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC/C=C/CN.Cl
SMILES CC(C)(C)OC(=O)NCC=CCN.Cl
Canonical SMILES CC(C)(C)OC(=O)NCC=CCN.Cl

Introduction

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is a chemical compound belonging to the carbamate family, which are derivatives of carbamic acid. This compound is notable for its stability and reactivity, making it an important intermediate in organic synthesis and various scientific applications. Its molecular formula is C9H19ClN2O2, and it has a molecular weight of approximately 222.71 g/mol .

Synthesis Conditions

  • Temperature: The reaction is often conducted at a temperature range of 0 to 5 degrees Celsius to enhance stability and yield.

  • Catalysts: Catalysts may be used to facilitate the transformation and increase yields.

  • Reaction Environment: Continuous flow reactors can be employed in industrial settings to optimize the production process by allowing precise control over reaction parameters.

Applications

  • Medicinal Chemistry: tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is researched for its potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

  • Biological Interactions: The compound can interact with biological systems, potentially inhibiting enzymes involved in neurotransmission and metabolic pathways.

Mechanism of Action

The mechanism of action primarily involves forming stable carbamate bonds with amines. The electron-donating effect of the tert-butyl group enhances the nucleophilicity of the amino group, facilitating interactions with enzymes and receptors. This can modulate enzyme activity and influence biochemical pathways.

Hazard Information

Symbol (GHS)GHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338

The compound is classified with hazard statements indicating potential harm if swallowed, in contact with skin, or if it causes eye irritation, and may cause respiratory irritation .

Stock Solution Preparation

For research purposes, stock solutions of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride can be prepared using the following table as a guide:

Prepare Stock Solution1 mg5 mg10 mg
1 mM4.4901 mL22.4507 mL44.9014 mL
5 mM0.898 mL4.4901 mL8.9803 mL
10 mM0.449 mL2.2451 mL4.4901 mL

These volumes are calculated based on the molecular weight of the hydrochloride form .

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